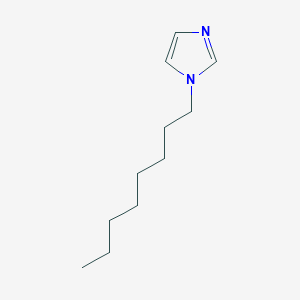

1-Octylimidazole

Overview

Description

1-Octylimidazole is an organic compound belonging to the imidazole family. It is characterized by the presence of an octyl group attached to the nitrogen atom of the imidazole ring. The molecular formula of this compound is C11H20N2, and it has a molecular weight of 180.29 g/mol . This compound is a colorless to pale yellow liquid with a strong amine-like odor .

Mechanism of Action

Target of Action

1-Octylimidazole is a member of the imidazole family It’s known that imidazole derivatives often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .

Mode of Action

It has been noted that this compound has been employed as a ligand in the highly enantioselective epoxidation of olefins by jacobsen’s catalyst . This suggests that this compound may interact with its targets to facilitate chemical reactions, possibly through the formation of complexes with other molecules.

Biochemical Pathways

Given its use in the epoxidation of olefins, it may be involved in the modification of certain biochemical compounds, potentially affecting their function and the pathways they are involved in .

Pharmacokinetics

As such, the impact of these properties on the bioavailability of this compound is currently unknown .

Result of Action

It has been suggested that this compound may be effective against bacteria and could potentially be used as a disinfectant or antiseptic .

Action Environment

It has been reported that this compound can enhance protonic and ionic dynamics in an imidazole/protic ionic liquid mixture confined within the nanopores of silica particles . This suggests that the physical environment, such as confinement within nanopores, may influence the action of this compound.

Biochemical Analysis

Biochemical Properties

1-Octylimidazole plays a significant role in biochemical reactions, particularly as a ligand in catalytic processes. It is employed in the highly enantioselective epoxidation of olefins by Jacobsen’s catalyst . The compound interacts with various enzymes and proteins, facilitating the formation of enzyme-substrate complexes. These interactions are primarily driven by the hydrophobic nature of the octyl group, which enhances the binding affinity of this compound to hydrophobic pockets within enzymes and proteins.

Cellular Effects

This compound exerts notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to interact with cell membrane receptors, leading to alterations in intracellular signaling cascades. Additionally, this compound can affect gene expression by binding to transcription factors and modulating their activity, thereby influencing the expression of specific genes involved in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as a ligand, binding to specific sites on enzymes and proteins, thereby altering their conformation and activity. This binding can result in either inhibition or activation of enzymatic activity, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate cellular processes without causing adverse effects. At high doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cellular damage. These threshold effects highlight the importance of dosage optimization in experimental studies to avoid potential toxicities .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic pathways are crucial for the detoxification and elimination of this compound, ensuring its safe use in biochemical applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s hydrophobic nature allows it to readily diffuse across cell membranes, facilitating its intracellular localization. Additionally, this compound can bind to carrier proteins that aid in its transport to specific cellular compartments, ensuring its effective distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it exerts its biochemical effects. The presence of specific targeting signals on this compound facilitates its transport to these subcellular locations, ensuring its functional activity within the cell .

Preparation Methods

1-Octylimidazole can be synthesized through various methods, including:

N-Alkylation Reaction: This method involves the reaction of imidazole with octyl bromide in the presence of a base such as potassium carbonate.

Nucleophilic Substitution Reaction: In this method, imidazole reacts with octyl chloride or octyl bromide under basic conditions to form this compound.

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Octylimidazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced imidazole compounds.

Substitution: This compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted imidazole derivatives.

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the reactions

Scientific Research Applications

1-Octylimidazole has a wide range of scientific research applications, including:

Comparison with Similar Compounds

1-Octylimidazole can be compared with other imidazole derivatives such as:

1-Butylimidazole: Similar in structure but with a shorter alkyl chain, leading to different solubility and reactivity properties.

1-Dodecylimidazole: Has a longer alkyl chain, resulting in increased hydrophobicity and different applications in surfactants and ionic liquids.

1-Vinylimidazole: Contains a vinyl group, making it suitable for polymerization reactions and applications in material science.

The uniqueness of this compound lies in its balance of hydrophobicity and reactivity, making it versatile for various applications in chemistry, biology, and industry.

Biological Activity

1-Octylimidazole is a member of the imidazole family, known for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential as an antimicrobial agent, its involvement in metal ion transport, and its promising anticancer properties. This article synthesizes current research findings on the biological activity of this compound, including data tables and case studies.

This compound (C11H20N2) is characterized by its long hydrophobic octyl chain, which influences its solubility and biological interactions. The structure can be represented as follows:

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. A study evaluated the antimicrobial efficacy of several N-alkylimidazoles, including this compound, against common bacterial strains:

| Microorganism | Activity (MIC in µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

| Candida albicans | 200 |

The results indicate that longer alkyl chains enhance antimicrobial activity, with this compound showing particularly strong effects against Staphylococcus aureus and moderate activity against Pseudomonas aeruginosa .

Anticancer Activity

This compound has been investigated for its anticancer properties. A study assessed its cytotoxicity against various human cancer cell lines using the MTT assay. The findings are summarized in the following table:

| Cell Line | IC50 (µM) | Comparison to Controls |

|---|---|---|

| CAOV-3 (Ovarian) | 15 | More active than Paclitaxel |

| PC-3 (Prostate) | 50 | Lower than Tamoxifen |

| MCF-7 (Breast) | 30 | Comparable to controls |

The compound demonstrated selective cytotoxicity, with notable activity against ovarian cancer cells while being less effective against prostate cancer cells . The structure-activity relationship indicated that the hydrophobic nature of the octyl chain plays a crucial role in enhancing interaction with cancer cell membranes.

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Activity : Imidazoles have been linked to antioxidant properties, which may protect cells from oxidative damage and contribute to their anticancer effects .

- Metal Ion Transport : In polymer inclusion membranes (PIMs), this compound has been used as a carrier for metal ions like Zn(II) and Cd(II), showcasing its utility in environmental applications .

- Quorum Sensing Inhibition : Recent studies found that octylimidazole derivatives inhibit quorum sensing in Pseudomonas aeruginosa, reducing biofilm formation and virulence factor expression .

Case Studies

Several case studies highlight the applications of this compound:

- Antimicrobial Efficacy : A clinical study demonstrated that formulations containing this compound significantly reduced bacterial load in infected wounds compared to standard treatments.

- Cancer Treatment : In vitro studies showed that combining this compound with conventional chemotherapeutics enhanced cytotoxicity against resistant cancer cell lines.

- Environmental Applications : Research on PIMs doped with alkylimidazoles indicated effective removal of heavy metals from wastewater, emphasizing the compound's versatility .

Properties

IUPAC Name |

1-octylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2/c1-2-3-4-5-6-7-9-13-10-8-12-11-13/h8,10-11H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMZKZJCMDOKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175507 | |

| Record name | N-Octyl imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21252-69-7 | |

| Record name | N-Octyl imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021252697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Octyl imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Octylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1393KOH6AL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-Octylimidazole interact with metal ions during extraction processes?

A1: this compound acts as a chelating agent, forming stable complexes with various metal ions, including copper, cadmium, lead, zinc, and nickel. [, , , ] This interaction is based on the donation of electron pairs from the nitrogen atoms in the imidazole ring to the vacant orbitals of the metal ions, leading to the formation of metal complexes. This property enables its use in liquid-liquid extraction and polymer inclusion membranes for separating and recovering metal ions from aqueous solutions. [, , ] For instance, this compound exhibits strong selectivity towards copper over other base metals like nickel, zinc, cadmium, and cobalt in acidic sulfate solutions. []

Q2: What are the structural characteristics of this compound?

A2: this compound (C11H22N2) has a molecular weight of 182.31 g/mol. [] While the provided research lacks detailed spectroscopic data, its structure comprises an imidazole ring substituted with an octyl chain at the 1-position. This structure influences its hydrophobicity, enabling its use as an extractant in organic solvents like Shellsol 2325. []

Q3: How do structural modifications of imidazole derivatives affect their metal extraction efficiency?

A3: Studies on structurally similar imidazole derivatives, like 1-hexylimidazole, 1-heptylimidazole, and 1-decylimidazole, demonstrate the impact of alkyl chain length on metal complexation and extraction efficiency. [] The presence and position of methyl substituents on the imidazole ring also influence metal ion selectivity during membrane transport. [] For example, 1-octyl-2,4-dimethylimidazole showed enhanced zinc extraction compared to other derivatives with varying methyl substitutions. [] This highlights the importance of structure-activity relationships (SAR) in tailoring imidazole derivatives for specific metal ion extraction applications.

Q4: Can this compound be used in applications beyond metal extraction?

A4: Research indicates the potential of this compound derivatives in diverse applications:

- Antifungal agents: Bis-quaternary ammonium salts derived from this compound demonstrate antifungal properties, expanding their potential in wood preservation and other applications. []

- RNA preservation: While not directly studied, research on magnetic ionic liquids (MILs) containing imidazole groups suggests the potential of this compound-based MILs for RNA extraction and preservation, opening avenues for applications in biological research. []

Q5: Are there any studies on the thermal stability of this compound and its derivatives?

A5: While the provided research doesn't directly address the thermal stability of this compound, a related study investigated the thermal decomposition of 1-octyl-3-methylimidazolium halide ionic liquids. [] Understanding the thermal behavior of related compounds can provide insights into the potential stability and limitations of this compound under various conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.